Hitachimycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

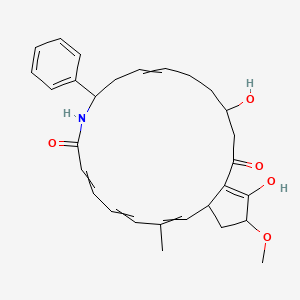

Hitachimycin, also known as this compound, is a useful research compound. Its molecular formula is C29H35NO5 and its molecular weight is 477.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Hitachimycin exhibits significant antibacterial properties against various pathogens. Research has demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes. A study highlighted that extracts containing this compound showed selective inhibition against these bacteria, emphasizing its potential as a therapeutic agent in treating infections caused by resistant strains .

Table 1: Antibacterial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source Study |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Cumsille et al., 2017 |

| Listeria monocytogenes | 1.0 µg/mL | Cumsille et al., 2017 |

| Acinetobacter baumannii | 2.0 µg/mL | Kiho et al., 2004 |

Antitumor Activity

This compound has shown promising results in cancer research, particularly against HeLa cells and in vivo models of sarcoma. A study synthesized various acyl derivatives of this compound, revealing that some derivatives exhibited higher antitumor activity than the parent compound itself. Notably, derivatives like 11-O-propionyl-15-O-butyrylthis compound demonstrated significant cytotoxic effects .

Case Study: Antitumor Activity Evaluation

In a controlled experiment, researchers evaluated the cytotoxicity of this compound and its derivatives on HeLa cells. The results indicated that several derivatives had IC50 values significantly lower than that of this compound, suggesting enhanced potency:

- This compound : IC50 = 10 µg/mL

- 11-O-propionyl-15-O-butyrylthis compound : IC50 = 2 µg/mL

- 11-O-acylhitachimycins : IC50 = 1 µg/mL

Biosynthetic Studies

Understanding the biosynthesis of this compound provides insights into its structure and potential modifications for enhanced efficacy. Recent studies have focused on the post-polyketide synthase modification mechanisms involved in this compound biosynthesis. Researchers have identified key enzymes responsible for constructing its unique bicyclic structure, which could be targeted for synthetic biology applications to produce novel analogs with improved biological activities .

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Gene Identifier |

|---|---|---|

| HitM1 | Reductase involved in modification | hitM1 |

| HitM6 | Methyltransferase converting intermediates | hitM6 |

| HitA | Aminomutase producing β-phenylalanine | hitA |

Mutational Biosynthesis

Recent advancements in mutational biosynthesis have allowed for the generation of new this compound analogs with varying biological activities. By feeding different β-phenylalanine analogs to a mutant strain lacking the hitA gene, researchers produced several new compounds with distinct antibacterial and antitumor properties . This approach not only enhances the diversity of available compounds but also aids in identifying structures with optimal activity profiles.

Propiedades

Fórmula molecular |

C29H35NO5 |

|---|---|

Peso molecular |

477.6 g/mol |

Nombre IUPAC |

16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione |

InChI |

InChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33) |

Clave InChI |

PLQKHNPZPRTISL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC |

Sinónimos |

hitachimycin stubomycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.